N1-(3-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
N1-(3-Fluorophenyl)-N2-(2-(1-(Phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorinated aromatic ring and a sulfonylated piperidine-ethyl moiety. Oxalamides are a class of compounds with diverse applications, including flavor enhancement, antiviral activity, and enzyme inhibition . The phenylsulfonyl-piperidine moiety may enhance solubility and modulate pharmacokinetics, as sulfonyl groups are known to interact with cytochrome P450 (CYP) enzymes and transport proteins .
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(3-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4S/c22-16-7-6-8-17(15-16)24-21(27)20(26)23-13-12-18-9-4-5-14-25(18)30(28,29)19-10-2-1-3-11-19/h1-3,6-8,10-11,15,18H,4-5,9,12-14H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDBINPBBBMRBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, consists of a piperidine ring, a phenylsulfonyl group, and an oxalamide moiety. The presence of these functional groups contributes to its chemical reactivity, influencing its interaction with biological targets.
- Molecular Formula : C18H22N2O3S
- Molecular Weight : Approximately 342.45 g/mol
- Structure : The compound features a 3-fluorophenyl group and a piperidine derivative which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in neurological pathways. The sulfonamide group may enhance binding affinity to specific targets, potentially affecting neurotransmitter modulation and pain management.
Enzyme Inhibition
Preliminary studies indicate that this compound may exhibit enzyme inhibition properties. For instance:
- Target Enzymes : Studies have suggested that it may inhibit enzymes related to pain pathways, making it a candidate for analgesic applications.
- Mechanism : The interaction with these enzymes can alter their activity, leading to decreased pain perception.
Receptor Binding
The compound's structure allows it to bind to specific receptors:
- Neurotransmitter Receptors : It may modulate the activity of neurotransmitter receptors, influencing mood and pain responses.
- Potential Therapeutic Applications : This binding capability suggests potential uses in treating conditions such as chronic pain and anxiety disorders.
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
-
Study on Pain Management :
- Objective : To evaluate the analgesic properties of oxalamide derivatives.
- Findings : Compounds with similar structures showed significant pain relief in animal models, suggesting potential for human applications.
-
Neuropharmacological Assessment :
- Objective : Investigate the effects on neurotransmitter systems.
- Results : Indicated modulation of serotonin and norepinephrine pathways, supporting its use in mood disorders.
Data Table: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | Pain-related enzymes | Decreased activity | Study on analgesics |
| Receptor Binding | Neurotransmitter receptors | Modulation of signaling | Neuropharmacological study |
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution : The 3-fluorophenyl group in the target compound is analogous to halogenated derivatives like GMC-2 and Compound 23, which exhibit enhanced antimicrobial and enzyme-inhibitory activities due to increased electronegativity and steric effects .
- Sulfonylated Moieties : The phenylsulfonyl-piperidine group distinguishes the target compound from flavoring agents like S336, which rely on pyridyl or methoxybenzyl groups for receptor binding (e.g., hTAS1R1/hTAS1R3 umami receptors) . Sulfonyl groups are associated with improved metabolic resistance, as seen in compounds avoiding amide hydrolysis in hepatocyte assays .
Flavor Enhancement
- S336: A benchmark umami agonist with a NOEL (No Observed Effect Level) of 100 mg/kg bw/day, widely used to replace monosodium glutamate (MSG) in food products. Its dimethoxybenzyl and pyridyl groups are critical for TAS1R1/TAS1R3 receptor activation .
Antiviral and Antimicrobial Activity
- BNM-III-170 : Inhibits HIV-1 entry by targeting the CD4-binding site, with an oxalamide core facilitating hydrogen bonding to viral glycoproteins .
- GMC Series : Halogenated oxalamides (e.g., GMC-2) show broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against Staphylococcus aureus and Escherichia coli .
- Target Compound : The 3-fluorophenyl group may enhance antimicrobial potency akin to GMC-2, while the sulfonylated piperidine could improve blood-brain barrier penetration for CNS-targeted therapies.
Metabolic and Toxicological Profiles
Notes:
Q & A
Q. What are the critical steps in synthesizing N1-(3-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide?
The synthesis involves a multi-step process:
- Sulfonamide Formation : Reacting piperidine derivatives with phenylsulfonyl chloride under anhydrous conditions to introduce the sulfonamide group.
- Piperidine Ring Functionalization : Nucleophilic substitution or coupling reactions to attach the ethyl linker to the piperidine moiety.
- Oxalamide Coupling : Condensation of the fluorophenyl amine with the activated oxalic acid derivative (e.g., using carbodiimides like DCC).
- Crystallization : Controlled cooling rates (e.g., 0.5°C/min) in ethanol/water mixtures yield high-purity crystals (>95%) .
Q. How can researchers confirm the structural integrity of this compound?
- Spectroscopic Methods :
- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ ~7.2–7.5 ppm), sulfonamide (δ ~3.1–3.5 ppm), and oxalamide (δ ~8.3 ppm for NH) .
- LC-MS : Confirm molecular weight (e.g., observed [M+H]⁺ at m/z 453.6 vs. calculated 453.5) .
- X-ray Crystallography : Resolves stereochemistry of the piperidine ring and oxalamide linkage .
Q. What purification techniques are optimal for this compound?
- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients (70:30 to 95:5) achieves >98% purity.
- Recrystallization : Ethanol/water (3:1) at 4°C minimizes impurities .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing derivatives be resolved?
- Chiral Chromatography : Use Chiralpak® AD-H columns to separate enantiomers (e.g., baseline separation with hexane/isopropanol mobile phases) .
- Asymmetric Catalysis : Employ palladium-catalyzed coupling with chiral ligands (e.g., BINAP) to control stereocenters .
Q. What methodologies assess binding affinity to biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD = 12 nM for HIV-1 protease inhibition) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .
- Competitive Assays : Use fluorescent probes (e.g., FITC-labeled substrates) to determine IC50 values .
Q. How do structural modifications influence bioactivity?
| Modification | Impact on Activity | Reference |
|---|---|---|
| Fluorophenyl → Chlorophenyl | Reduced antiviral activity (IC50 ↑ 5-fold) | |
| Piperidine → Pyrrolidine | Improved metabolic stability (t1/2 ↑ 2×) | |
| Oxalamide → Urea | Loss of binding affinity (KD ↑ 50×) |
Q. How to address stability issues under varying pH/temperature?
- pH Stability : Degrades rapidly at pH < 3 (t1/2 = 2 hrs) due to sulfonamide hydrolysis. Stabilize with buffered solutions (pH 6–8) .
- Thermal Stability : Store at -20°C in argon; avoid repeated freeze-thaw cycles (≤3 cycles recommended) .
Q. What computational tools predict 3D conformation and target interactions?
- Molecular Dynamics (MD) : Simulate binding poses with GROMACS (e.g., piperidine ring flexibility affects CD4-binding site interactions) .
- Docking Studies (AutoDock Vina) : Predict binding energies (ΔG = -9.8 kcal/mol for proposed kinase targets) .
Q. How to resolve contradictions in biological activity data across studies?
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa may show 30% variance in IC50) .
- Stereochemical Purity : Validate enantiomeric excess (e.g., 95% ee required for consistent antiviral results) .
Methodological Guidelines
- Experimental Design : Use fractional factorial designs to optimize reaction conditions (e.g., temperature, solvent polarity) while minimizing resource use .
- Data Analysis : Apply nonlinear regression (GraphPad Prism) for dose-response curves and outlier detection (Grubbs’ test) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
